4-(Ethylsulfanyl)butanenitrile
Description
4-(Ethylsulfanyl)butanenitrile (CAS 58777-73-4) is an organosulfur compound with the molecular formula C₆H₁₁NS and a molecular weight of 129.22 g/mol . It features a nitrile group (-CN) at the terminal position and an ethylsulfanyl (-S-C₂H₅) substituent at the fourth carbon of the butanenitrile backbone. This compound is commercially available as a research chemical, with purity specifications and storage conditions typically provided by suppliers .
Properties
IUPAC Name |
4-ethylsulfanylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-2-8-6-4-3-5-7/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLVEIPJKHUJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651429 | |
| Record name | 4-(Ethylsulfanyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58777-73-4 | |
| Record name | 4-(Ethylsulfanyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Ethylsulfanyl)butanenitrile can be synthesized through various methods. One common method involves the reaction of 4-chlorobutanenitrile with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfanyl)butanenitrile undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagents used.
Scientific Research Applications
4-(Ethylsulfanyl)butanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfanyl)butanenitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The ethylsulfanyl group can undergo oxidation and reduction reactions, affecting the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Trends
- Electronic Effects : Sulfur oxidation state (sulfanyl vs. sulfinyl) significantly alters reactivity. Sulfinyl groups enhance polarity and metabolic stability .
- Biological Relevance : Methylthio derivatives in plants suggest this compound could be explored for agrochemical applications .
- Industrial Demand : Silyl-modified butanenitriles show rising production trends, driven by silicone polymer industries .
Biological Activity
4-(Ethylsulfanyl)butanenitrile is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C7H13NS, features a butanenitrile chain substituted with an ethylsulfanyl group. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula: C7H13NS
- Molecular Weight: 145.25 g/mol
- Structure: The compound consists of a butane backbone with a nitrile functional group and an ethylthio substituent, which may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the ethylsulfanyl group may enhance lipophilicity, facilitating membrane permeability and enhancing bioavailability.
Cytotoxicity and Anticancer Potential
In vitro studies on related nitriles have suggested potential cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Enzyme Inhibition
Preliminary investigations into the enzyme inhibition capabilities of sulfanyl compounds suggest that this compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This could be particularly relevant in the context of drug metabolism and detoxification processes.
Case Studies
- Study on Sulfanyl Compounds : A comparative analysis of various sulfanyl-substituted butyronitriles revealed significant differences in their biological activities, emphasizing the importance of the ethyl group in enhancing antimicrobial effects.
- Cytotoxicity Assessment : A study examining the cytotoxic effects of nitriles on cancer cell lines demonstrated that structural modifications, such as the addition of sulfur-containing groups, could lead to increased potency against specific cancer types.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
